2-amino-N'-[(E)-3,4-dihydro-2H-pyran-5-ylmethylidene]benzohydrazide
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Overview
Description
2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a hydrazide derivative known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, a benzohydrazide moiety, and a dihydropyran ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-aminobenzohydrazide with 3,4-dihydro-2H-pyran-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.
Substitution: The amino group and the benzohydrazide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted hydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are studied for potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 2-AMINO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- 2-AMINO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the dihydropyran ring, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential for forming stable complexes and participating in diverse chemical reactions .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-amino-N-[(E)-3,4-dihydro-2H-pyran-5-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H15N3O2/c14-12-6-2-1-5-11(12)13(17)16-15-8-10-4-3-7-18-9-10/h1-2,5-6,8-9H,3-4,7,14H2,(H,16,17)/b15-8+ |
InChI Key |
UNQOHTGUDFEYOY-OVCLIPMQSA-N |
Isomeric SMILES |
C1CC(=COC1)/C=N/NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
C1CC(=COC1)C=NNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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